Superior 5-HT1Dβ/5-HT1B Binding Affinity Relative to Sumatriptan and Shorter-Chain Analogs
5-(Nonyloxy)tryptamine displays a 5-HT1Dβ receptor binding affinity (Ki = 1 nM) that is approximately 30-fold higher than sumatriptan and represents the optimum within the 5-alkoxytryptamine series [1][2].
| Evidence Dimension | Binding affinity (Ki) at human 5-HT1Dβ receptor |
|---|---|
| Target Compound Data | Ki = 1 nM |
| Comparator Or Baseline | Sumatriptan (Ki ≈ 30 nM); C2-C8 5-alkoxytryptamines (Ki < 5 nM) |
| Quantified Difference | 30-fold higher affinity vs sumatriptan; optimal affinity among alkoxy series |
| Conditions | Radioligand binding assay using human 5-HT1Dβ receptors expressed in transfected cells |
Why This Matters
Higher target affinity enables lower effective working concentrations in functional assays, reducing compound consumption per experiment.
- [1] Glennon RA, Hong SS, Dukat M, Teitler M, Davis K. 5-(Nonyloxy)tryptamine: a novel high-affinity 5-HT1Dβ serotonin receptor agonist. J Med Chem. 1994;37(18):2828-2830. View Source
- [2] Glennon RA, Hong SS, Bondarev M, Law H, Dukat M, Rakhi S, Power P, Fan E, Kinneau D, Kamboj R, Teitler M, Herrick-Davis K, Smith C. Binding of O-alkyl derivatives of serotonin at human 5-HT1Dβ receptors. J Med Chem. 1996;39(1):314-322. View Source
